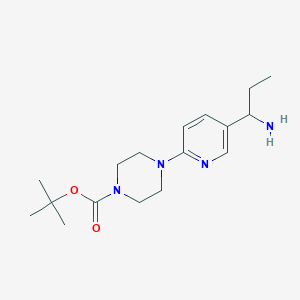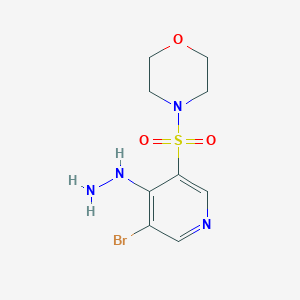![molecular formula C9H9N3O2 B11805890 Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate CAS No. 1312556-61-8](/img/structure/B11805890.png)
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound is characterized by a triazole ring fused with a benzene ring, making it a benzo-fused triazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired ester .
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . The triazole ring’s nitrogen atoms play a crucial role in binding to the active site of the enzyme, leading to its inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a different triazole ring structure, leading to different biological activities.
Uniqueness
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is unique due to its benzo-fused triazole structure, which imparts distinct chemical and biological properties
Eigenschaften
| 1312556-61-8 | |
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 2-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-5-3-4-6(8(7)11-12)9(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
KOPCRNXGZDIFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C2C=CC=C(C2=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)






![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)




